1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one
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Overview
Description
1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by a pyridinone core substituted with a hydroxyphenyl group at the 1-position and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 2,6-dimethyl-4-pyridone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 1-(3-quinonyl)-2,6-dimethylpyridin-4(1H)-one.
Reduction: Formation of 1-(3-hydroxyphenyl)-2,6-dimethyldihydropyridine.
Substitution: Formation of halogenated derivatives such as 1-(3-bromophenyl)-2,6-dimethylpyridin-4(1H)-one.
Scientific Research Applications
1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Shares the hydroxyphenyl group but differs in the core structure.
3-Hydroxyphenylpropionic acid: Similar hydroxyphenyl group with a different functional group at the para position.
2,6-Dimethyl-4-pyridone: Shares the pyridone core but lacks the hydroxyphenyl substitution.
Uniqueness: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a dimethylpyridinone core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARIDJPUOKTAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406090 |
Source
|
Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823176-21-2 |
Source
|
Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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